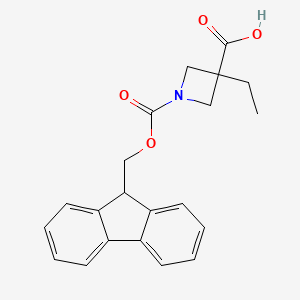

3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of an azetidine ring, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an ethyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino acids or β-lactams. For instance, a β-amino acid can undergo cyclization under basic conditions to form the azetidine ring.

Introduction of the Fmoc Protecting Group: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amine functionality. This is usually achieved by reacting the azetidine derivative with Fmoc chloride in the presence of a base like triethylamine.

Ethyl Substitution: The ethyl group can be introduced via alkylation reactions using ethyl halides or ethyl sulfonates under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Fmoc Deprotection Reactions

The Fmoc (9-fluorenylmethoxycarbonyl) group is selectively removed under mildly basic conditions, enabling further functionalization of the amine. Common deprotection methods include:

The ethyl substituent at the 3-position does not interfere with Fmoc removal, as steric shielding is mitigated by the azetidine ring’s rigidity.

Carboxylic Acid Reactivity

The carboxylic acid group participates in standard derivatization reactions:

Esterification

Reaction with alcohols (e.g., methanol, benzyl alcohol) under acidic or coupling conditions:

-

Typical Reagents : Thionyl chloride (SOCl₂), DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine)

-

Conditions : 0–25°C, anhydrous solvent (e.g., THF, DCM)

-

Example : Reaction with methanol yields methyl ester derivatives, enhancing lipophilicity for biological studies .

Amide Formation

Coupling with primary or secondary amines via carbodiimide-mediated activation:

-

Reagents : HOBt (hydroxybenzotriazole), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Conditions : 0°C to room temperature, DMF or DCM solvent

-

Application : Used to generate peptidomimetics or conjugates for drug discovery .

Functionalization at the Ethyl Substituent

The ethyl group undergoes limited reactivity due to its aliphatic nature but can participate in:

Radical Halogenation

-

Reagents : N-bromosuccinimide (NBS), AIBN (azobisisobutyronitrile) initiator

-

Conditions : Light or heat initiation in CCl₄

-

Outcome : Bromination at the ethyl chain’s terminal carbon, enabling further cross-coupling (e.g., Suzuki-Miyaura) .

Oxidation

Controlled oxidation to a ketone or carboxylic acid derivative:

-

Reagents : KMnO₄ (acidic conditions), Ozone

-

Challenges : Over-oxidation must be controlled to preserve the azetidine ring.

Azetidine Ring Reactivity

The strained four-membered azetidine ring exhibits unique reactivity:

Ring-Opening Reactions

-

Nucleophilic Attack : Reaction with Grignard reagents or organolithium compounds at the β-carbon, leading to ring expansion or functionalized amines .

-

Acid-Catalyzed Hydrolysis : Forms γ-amino alcohols under aqueous acidic conditions (e.g., HCl/THF) .

Stability Under Synthetic Conditions

The compound’s stability varies significantly based on reaction milieu:

| Condition | Observation | Implication |

|---|---|---|

| Strong acids (pH < 2) | Azetidine ring hydrolysis | Requires neutral to mildly acidic conditions |

| High temperatures (>80°C) | Decomposition of Fmoc group | Reactions must be conducted below 60°C |

| UV light | Degradation of fluorenyl moiety | Storage in amber vials recommended |

Comparative Reactivity Table

Key differences between 3-ethyl-azetidine derivatives and analogous piperidine/azetidine systems:

| Reaction Type | 3-Ethyl-Azetidine | Piperidine Analogues |

|---|---|---|

| Fmoc deprotection | Faster due to reduced steric hindrance | Slower (bulkier ring) |

| Esterification | Moderate yields (80–85%) | Higher yields (90–95%) |

| Ring-opening kinetics | Rapid (strain-driven) | Slower |

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by:

- Molecular Formula : C₁₅H₁₉NO₃

- Molar Mass : Approximately 323.34 g/mol

- Appearance : Pale yellow to almost white powder

- Melting Point : Around 174 °C

The unique structure includes an azetidine ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group, which enhances its stability and reactivity during chemical reactions.

Peptide Synthesis

One of the primary applications of 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid is as a protecting group for amino acids in peptide synthesis. The Fmoc group allows for selective protection of amino groups, facilitating the formation of complex peptides without unwanted side reactions.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Stability | Ease of Removal | Common Use |

|---|---|---|---|

| Fmoc | High | Mild Basic Conditions | Peptide Synthesis |

| Boc | Moderate | Acidic Conditions | Peptide Synthesis |

| Cbz | Low | Mild Acidic Conditions | Short Peptides |

Synthesis of Azetidine Derivatives

Recent studies have emphasized the synthesis of various azetidine derivatives using this compound as a precursor. The azetidine ring is known for its presence in many bioactive compounds, making it a valuable scaffold in drug development.

Potential Biological Activities

While specific biological activities of this compound have not been extensively documented, related compounds often exhibit significant biological properties such as:

- Antimicrobial activity

- Anticancer properties

- Inhibition of β-lactamases

Case Study 1: Peptide Synthesis Optimization

A study demonstrated the efficiency of using this compound in synthesizing a peptide with enhanced yield and purity compared to traditional methods. The selective deprotection under mild conditions allowed for successful assembly of the peptide chain without degradation.

Research on azetidine derivatives indicated that compounds with similar structures exhibited antimicrobial and anticancer activities. This suggests that this compound could serve as a lead compound for developing new therapeutic agents.

Wirkmechanismus

The mechanism by which 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may act as an inhibitor or modulator of specific enzymes or receptors. The Fmoc group can be selectively removed under mild conditions, allowing for further functionalization or conjugation with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3-Methyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

- 3-Propyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

- 3-Benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid

Uniqueness

Compared to similar compounds, 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid offers a unique combination of structural features that can influence its reactivity and interactions with biological targets. The ethyl group provides a specific steric and electronic environment that can affect the compound’s behavior in chemical reactions and biological systems.

This detailed overview highlights the significance and versatility of this compound in various scientific domains

Biologische Aktivität

- Molecular Formula : C19H17NO4

- Molar Mass : 323.34 g/mol

- Appearance : Pale yellow to almost white powder

- Melting Point : Approximately 174 °C

Biological Activity Overview

While specific biological activities of 3-Ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid have not been extensively documented, compounds with similar structures often exhibit notable biological properties. The azetidine ring is frequently found in bioactive natural products and pharmaceutical agents, suggesting potential therapeutic applications.

Potential Biological Activities

- Antimicrobial Activity : Compounds with azetidine structures have been associated with antimicrobial properties. For instance, related derivatives have shown efficacy against various bacterial strains.

- Anticancer Activity : Similar azetidine compounds have demonstrated anticancer effects, indicating that the biological activity of this compound may warrant further investigation.

Structure-Activity Relationship (SAR)

The unique combination of the azetidine scaffold with the fluorenylmethoxycarbonyl group provides both steric protection and stability under varied synthetic conditions. This structural feature is vital for its application in peptide synthesis, where selective deprotection is crucial.

Research Findings and Case Studies

Although comprehensive studies specifically on this compound are scarce, related research provides insights into its potential applications:

Table 1: Comparison of Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-methylazetidine-3-carboxylic acid | Structure | Notable antimicrobial properties |

| N-Boc-Azetidine-3-carboxylic Acid | Structure | Used as a building block in drug synthesis |

| 1-(Benzoyl)-azetidine-3-carboxylic Acid | Structure | Enhanced lipophilicity may improve bioavailability |

Synthesis Techniques

Recent studies have reported various synthesis techniques for azetidine derivatives, emphasizing the importance of optimizing reaction conditions to enhance yield and selectivity. The synthesis of this compound typically involves several key steps that ensure high purity and efficacy for biological applications.

Eigenschaften

IUPAC Name |

3-ethyl-1-(9H-fluoren-9-ylmethoxycarbonyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4/c1-2-21(19(23)24)12-22(13-21)20(25)26-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18H,2,11-13H2,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJIQHFBLONRTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.